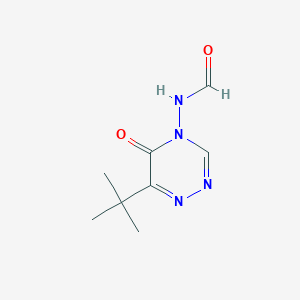
Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- is a complex organic compound that features a pyrazole ring and an oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- typically involves the cyclization of chalcones with hydrazine hydrate in acetic acid . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxirane ring, using reagents such as sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in the formation of azides or thiol derivatives.
Aplicaciones Científicas De Investigación
Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties, such as enhanced strength or conductivity.
Mecanismo De Acción
The mechanism of action of Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Topramezone: A herbicide with a similar pyrazole structure.
4-Chlorobenzophenone: Another compound with a methanone group but different substituents.
Uniqueness
Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- is unique due to its combination of a pyrazole ring and an oxirane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
111837-52-6 |
|---|---|
Fórmula molecular |
C18H16N2O2 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
(4-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-(3-phenyloxiran-2-yl)methanone |
InChI |
InChI=1S/C18H16N2O2/c21-16(18-17(22-18)13-9-5-2-6-10-13)15-14(11-19-20-15)12-7-3-1-4-8-12/h1-10,14,17-19H,11H2 |
Clave InChI |
VGLKWFIRMLZXIE-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=NN1)C(=O)C2C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Solubilidad |
9.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one](/img/structure/B14334616.png)
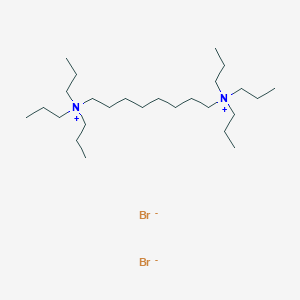


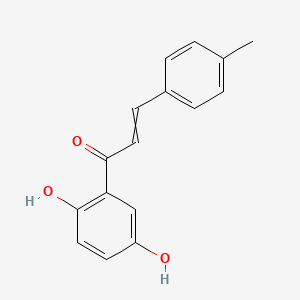

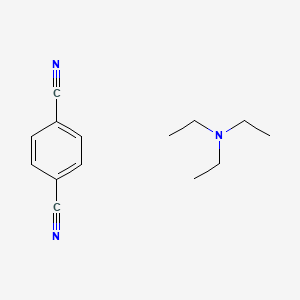
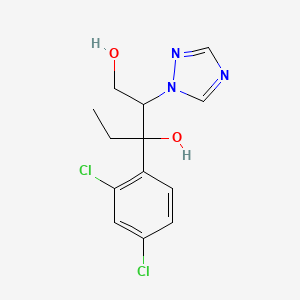
![2-Bromo-4,5-dichloro-1-{[(propan-2-yl)oxy]methyl}-1H-imidazole](/img/structure/B14334683.png)

![Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14334690.png)

